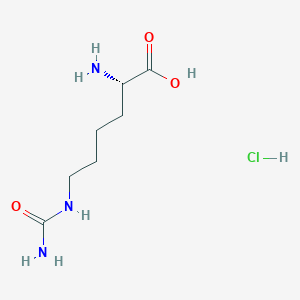
2-phenyl-N-quinolin-6-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QNZ, and it belongs to the class of quinoline derivatives. QNZ has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of QNZ involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and immune response. QNZ inhibits the activation of NF-κB by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
QNZ has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). QNZ has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, QNZ has been shown to modulate the activity of immune cells, such as T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNZ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. QNZ is also relatively inexpensive compared to other compounds used in scientific research. However, QNZ has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, QNZ has a short half-life, which can affect its efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on QNZ. One potential application of QNZ is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QNZ has also shown promise as a potential therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, QNZ has been studied for its potential use in immunotherapy, particularly in the treatment of autoimmune diseases. Further research is needed to fully understand the potential applications of QNZ in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-phenyl-N-quinolin-6-ylbenzamide involves the reaction of 2-phenylquinoline-6-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminobenzamide in the presence of triethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
QNZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. QNZ has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, QNZ has been found to modulate the immune system by regulating the activity of immune cells.
Propiedades
IUPAC Name |
2-phenyl-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(24-18-12-13-21-17(15-18)9-6-14-23-21)20-11-5-4-10-19(20)16-7-2-1-3-8-16/h1-15H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFEWRJRQGGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)

![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)



![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)

